molecular formula C20H33N5Na2O13 B032048 Pemetrexed CAS No. 357166-29-1

Pemetrexed

Numéro de catalogue B032048
Numéro CAS: 357166-29-1
Poids moléculaire: 597.5 g/mol
Clé InChI: QJVSMHJWAOSBMD-MYXYZBIASA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pemetrexed, known by its brand name ALIMTA™, is a novel antifolate antimetabolite that targets multiple enzymes involved in both pyrimidine and purine synthesis, showing promise in the treatment of various cancers such as mesothelioma, non-small cell lung carcinoma (NSCLC), and pancreatic cancer. Its multi-targeted approach towards inhibiting folate-dependent enzymes, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyl transferase, makes it a key player in chemotherapy regimens, particularly when combined with platinum compounds and gemcitabine, demonstrating synergistic effects and manageable toxicities (Paz-Ares et al., 2003).

Applications De Recherche Scientifique

  • Non-Small-Cell Lung Cancer (NSCLC) Treatment

    • Field : Oncology
    • Application : Pemetrexed is used in combination with other therapies for the treatment of advanced nonsquamous NSCLC in patients negative for gene mutations/rearrangements . It’s also considered for patients with advanced nonsquamous NSCLC positive for certain gene mutations/rearrangements .
    • Methods : The treatment involves administering Pemetrexed, often in combination with platinum-based chemotherapy .
    • Results : Patient survival following first-line pemetrexed–platinum was longer than for wild-type disease . Later-line pemetrexed-based treatment after tyrosine kinase inhibitor (TKI) failure provided greater benefits than non-pemetrexed regimens .
  • Treatment of Unresectable Pleural Mesothelioma

    • Field : Oncology
    • Application : Pemetrexed is used in the first- and second-line treatment of unresectable pleural mesothelioma .
    • Methods : The treatment involves administering Pemetrexed, often in combination with other chemotherapy agents .
  • Treatment of Onco-Driven Nonsquamous Advanced NSCLC

    • Field : Oncology
    • Application : Pemetrexed is considered for the treatment of onco-driven nonsquamous advanced NSCLC . It’s used in patients with epidermal growth factor receptor (EGFR) mutations, anaplastic lymphoma kinase (ALK) or ROS proto-oncogene 1 (ROS1) rearrangements, and rearranged during transfection (RET) proto-oncogene rearrangements .
    • Methods : The treatment involves administering Pemetrexed, often in combination with other therapies .
    • Results : Patient survival following first-line pemetrexed–platinum was longer than for wild-type disease . Later-line pemetrexed-based treatment after tyrosine kinase inhibitor (TKI) failure provided greater benefits than non-pemetrexed regimens .
  • Combination with Other Chemotherapeutic Agents

    • Field : Oncology
    • Application : Pemetrexed has been demonstrated to have additive or synergistic cytotoxicity when used in combination with other chemotherapeutic agents .
    • Methods : The treatment involves administering Pemetrexed in combination with other chemotherapeutic agents .
  • Treatment of Metastatic Cervical or Bladder Cancer

    • Field : Oncology
    • Application : Pemetrexed is used for the treatment of metastatic cervical or bladder cancer .
    • Methods : The treatment involves administering Pemetrexed .
  • Treatment of Ovarian Cancer

    • Field : Oncology
    • Application : Pemetrexed is used for the treatment of ovarian cancer .
    • Methods : The treatment involves administering Pemetrexed .
  • Treatment of Metastatic Thymoma

    • Field : Oncology
    • Application : Pemetrexed is used for the treatment of metastatic thymoma .
    • Methods : The treatment involves administering Pemetrexed .

Safety And Hazards

Pemetrexed may cause serious side effects. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

Orientations Futures

There are several experimental options to prevent or manage pemetrexed-related toxicity, such as the use of standard folinic acid, hemodialysis, antidotes such as thymidine, hypoxanthine, and glucarpidase, and the use of therapeutic drug monitoring . These strategies still need clinical evaluation before implementation .

Propriétés

IUPAC Name

disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O6.2Na.7H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;7*1H2/q;2*+1;;;;;;;/p-2/t13-;;;;;;;;;/m0........./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVSMHJWAOSBMD-MYXYZBIASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5Na2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189238
Record name Pemetrexed disodium heptahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pemetrexed disodium heptahydrate

CAS RN

357166-29-1
Record name Pemetrexed disodium heptahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357166291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pemetrexed disodium heptahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name disodium (2S)-2-[({4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]phenyl}carbonyl)amino]pentanedioate heptahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEMETREXED DISODIUM HEPTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T47E4OM16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pemetrexed
Reactant of Route 2
Pemetrexed
Reactant of Route 3
Pemetrexed
Reactant of Route 4
Reactant of Route 4
Pemetrexed
Reactant of Route 5
Pemetrexed
Reactant of Route 6
Reactant of Route 6
Pemetrexed

Citations

For This Compound
76,300
Citations
KD Rollins, C Lindley - Clinical therapeutics, 2005 - Elsevier
… Pemetrexed is the first agent approved for the treatment of MPM. In August 2004, pemetrexed … , pharmacokinetics, efficacy, and safety of pemetrexed, and to review its current and …
Number of citations: 211 www.sciencedirect.com
AA Adjei - Clinical lung cancer, 2004 - Elsevier
… Pemetrexed is transported into cells via the reduced folate … Pemetrexed also appears to be a substrate for multidrug resistance protein (MRP) exporters.When it enters cells, pemetrexed …
Number of citations: 162 www.sciencedirect.com
M Hazarika, RM White, JR Johnson, R Pazdur - The oncologist, 2004 - academic.oup.com
… The purpose of this report is to summarize information on pemetrexed (LY231514; MTA; … The review of the efficacy and safety of pemetrexed is summarized below. Pemetrexed is a …
Number of citations: 168 academic.oup.com
AA Adjei - Clinical Cancer Research, 2004 - AACR
… Pemetrexed has demonstrated clinical activity in non-small cell … also been demonstrated when pemetrexed is combined with … of pemetrexed without compromising its antitumor effect. …
Number of citations: 209 aacrjournals.org
M Hazarika, RM White Jr, BP Booth, YC Wang… - Clinical cancer …, 2005 - AACR
… Pemetrexed for injection is supplied as a single-use sterile lyophilized powder for iv … pemetrexed contains 713 mg pemetrexed disodium heptahydrate equivalent to 500 mg pemetrexed …
Number of citations: 119 aacrjournals.org
AA Adjei - Expert Review of Anticancer Therapy, 2003 - Taylor & Francis
… of pemetrexed in combination with cisplatin versus cisplatin alone in this disease. The most significant toxicities of pemetrexed, … the biochemistry and clinical activity of pemetrexed. …
Number of citations: 112 www.tandfonline.com
G Scagliotti, N Hanna, F Fossella, K Sugarman… - The …, 2009 - academic.oup.com
… for pemetrexed and the survival advantage for pemetrexed in patients with nonsquamous histology. These analyses suggest pemetrexed … and safety advantages, pemetrexed may be …
Number of citations: 890 academic.oup.com
S Chattopadhyay, RG Moran, ID Goldman - Molecular cancer therapeutics, 2007 - AACR
… to the development of pemetrexed and describes the unique … folate carrier) is impaired, pemetrexed activity is preserved. This is … transport carrier for which pemetrexed has high affinity, …
Number of citations: 372 aacrjournals.org
ID Goldman, R Zhao - Seminars in oncology, 2002 - Elsevier
… Pemetrexed inhibition of dihydrofolate reductase is not of pharmacologic importance. Pemetrexed has … Pemetrexed activity is modulated by natural folates within cells that compete for …
Number of citations: 125 www.sciencedirect.com
C Genova, E Rijavec, A Truini, S Coco… - Expert opinion on …, 2013 - Taylor & Francis
… state of the art of pemetrexed through a review of the literature. Clinical trials and meta-analyses involving pemetrexed in NSCLC were evaluated. Pemetrexed improved survival of non-…
Number of citations: 35 www.tandfonline.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.